molecular formula C25H21N5O2 B1680577 RG-12525 CAS No. 120128-20-3

RG-12525

Cat. No.: B1680577
CAS No.: 120128-20-3
M. Wt: 423.5 g/mol
InChI Key: JELDFLOBXROBFH-UHFFFAOYSA-N
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Description

RG-12525, also known as NID 525, is a novel chemical compound that functions as a selective and competitive antagonist of leukotriene D4 (LTD4). It is also a potent peroxisome proliferator-activated receptor gamma (PPAR-gamma) agonist.

Scientific Research Applications

RG-12525 has several scientific research applications:

Mechanism of Action

RG 12525 is a novel peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist . In vitro microsomal inhibition assays indicated that RG 12525 is a potent inhibitor of CYP3A4, with a Ki value of 0.5 μM .

Preparation Methods

The synthesis of RG-12525 involves several steps:

    Reaction of 2-methylquinoline with chlorine gas: This produces 2-(chloromethyl)quinoline.

    Condensation with hydroquinone: The resulting compound is 4-(quinolin-2-ylmethoxy)phenol.

    Reaction with alpha,alpha’-dichloro-o-xylene: This yields a monoaddition compound.

    Treatment with sodium cyanide: This produces a phenylacetonitrile derivative.

    Cyclization with sodium azide: This final step results in the formation of the tetrazole derivative, this compound.

Chemical Reactions Analysis

RG-12525 undergoes various chemical reactions, including:

Comparison with Similar Compounds

RG-12525 is unique compared to other leukotriene receptor antagonists due to its dual function as a leukotriene D4 antagonist and a peroxisome proliferator-activated receptor gamma agonist. Similar compounds include:

  • Indanidine hydrochloride
  • Tipelukast
  • Ablukast
  • LY255283
  • Etalocib These compounds also target leukotriene receptors but may differ in their specific receptor affinities and additional pharmacological properties .

Properties

IUPAC Name

2-[[4-[[2-(2H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELDFLOBXROBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152687
Record name RG 12525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120128-20-3
Record name 2-[[4-[[2-(2H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120128-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RG 12525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120128203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 12525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-12525
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L8MX40L35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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